molecular formula C8H10FNO5S2 B6244336 2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate CAS No. 2411222-05-2

2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate

Cat. No.: B6244336
CAS No.: 2411222-05-2
M. Wt: 283.3
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Description

2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate is a synthetic organic compound characterized by the presence of an amino group, an ethanesulfonyl group, and a sulfurofluoridate moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the amino group and the ethanesulfonyl group onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Sulfurofluoridate Group: The final step involves the introduction of the sulfurofluoridate group. This can be done using a fluorinating agent such as sulfur tetrafluoride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures.

    Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethanesulfonyl group can be reduced to form ethanethiol derivatives.

    Substitution: The sulfurofluoridate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its amino and ethanesulfonyl groups.

    Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(methylsulfonyl)phenyl sulfurofluoridate: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.

    2-amino-4-(ethanesulfonyl)phenyl sulfonate: Similar but lacks the fluoridate group.

Uniqueness

2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2411222-05-2

Molecular Formula

C8H10FNO5S2

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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